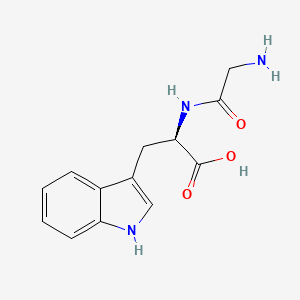

H-Gly-D-trp-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound has garnered attention in scientific research due to its diverse biological properties and potential implications in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-D-trp-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of amino acids . The process begins with the attachment of the first amino acid to a resin, followed by the removal of the protecting group and the coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions allows for the efficient production of large quantities of the peptide. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

H-Gly-D-trp-OH undergoes various chemical reactions, including:

Oxidation: The tryptophan residue in this compound can be oxidized by peroxyl radicals, leading to the formation of oxidized products.

Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

Substitution: The peptide can undergo substitution reactions, particularly at the tryptophan residue, where halogenation can occur.

Common Reagents and Conditions

Oxidation: Peroxyl radicals are commonly used for the oxidation of tryptophan residues.

Substitution: Halogenation reactions can be carried out using halogenating agents such as bromine or chlorine.

Major Products Formed

Oxidation: Oxidized tryptophan derivatives.

Substitution: Halogenated tryptophan derivatives.

Aplicaciones Científicas De Investigación

H-Gly-D-trp-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis and enzymatic studies.

Biology: Studied for its role in protein-protein interactions and as a substrate for enzymatic reactions.

Medicine: Investigated for its potential therapeutic properties, including its role in modulating biological pathways.

Industry: Utilized in the development of peptide-based drugs and as a component in various biochemical assays.

Mecanismo De Acción

The mechanism of action of H-Gly-D-trp-OH involves its interaction with specific molecular targets and pathways. The tryptophan residue plays a crucial role in these interactions due to its unique structural properties . The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, tryptophan residues are known to participate in redox signaling pathways and can affect the activity of antioxidant enzymes .

Comparación Con Compuestos Similares

Similar Compounds

H-Gly-D-Trp-Val-OH: Another dipeptide containing D-tryptophan, used in similar research applications.

Glycyl-L-tryptophan: A dipeptide with L-tryptophan instead of D-tryptophan, exhibiting different biological properties.

Uniqueness

H-Gly-D-trp-OH is unique due to the presence of D-tryptophan, which imparts distinct structural and functional characteristics compared to its L-tryptophan counterpart. The use of D-tryptophan can enhance the stability and bioavailability of the peptide, making it a valuable tool in various research and industrial applications .

Actividad Biológica

H-Gly-D-Trp-OH is a dipeptide that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, highlighting its role in protein interactions, therapeutic applications, and comparisons with similar compounds.

Synthesis Methods:

this compound is primarily synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of peptides on a solid support. This technique ensures high purity and yields through controlled reaction conditions. Industrial production mirrors laboratory methods but employs automated systems for efficiency.

Chemical Structure:

The compound consists of glycine (Gly) and D-tryptophan (D-Trp). The presence of D-tryptophan is significant as it alters the peptide's structural stability and bioavailability compared to its L-tryptophan counterpart. This structural distinction can enhance the peptide's interaction with biological targets.

Biological Activity

Mechanism of Action:

this compound exhibits biological activity through its interaction with specific molecular targets. The D-tryptophan residue is crucial for these interactions due to its unique structural properties, which can influence protein-protein interactions and enzymatic activities.

Research Findings:

- Protein-Protein Interactions: Studies indicate that this compound can act as a substrate in enzymatic reactions, potentially modulating various biological pathways. Its role in enhancing or inhibiting protein interactions is under investigation, particularly in the context of therapeutic applications.

- Therapeutic Applications: Preliminary studies suggest that this compound may possess therapeutic properties, including immune modulation and neuroprotection. Its ability to influence cellular mechanisms makes it a candidate for drug development targeting autoimmune diseases and neurodegenerative disorders .

- Comparative Studies: When compared to similar compounds like H-Gly-D-Trp-Val-OH or Glycyl-L-tryptophan, this compound demonstrates unique properties attributed to the D-tryptophan residue. These differences may lead to variations in bioactivity, stability, and therapeutic potential .

Case Studies

Several case studies have explored the biological effects of this compound:

- In Vitro Studies: Research involving cell cultures has shown that this compound can modulate the proliferation of immune cells, suggesting potential applications in immunotherapy .

- Animal Models: In vivo studies using mouse models demonstrated that administration of this compound resulted in significant changes in hematopoiesis and immune responses. These findings support its role as an immunomodulatory agent .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | Therapeutic Potential |

|---|---|---|---|

| This compound | Gly-D-Trp | Modulates protein interactions | Immune modulation |

| H-Gly-D-Trp-Val-OH | Gly-D-Trp-Val | Similar but less potent in certain assays | Potential use in drug design |

| Glycyl-L-Tryptophan | Gly-L-Trp | Exhibits different bioactivity | Varies based on chirality |

Propiedades

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHCSUXXECOXOY-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.